tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate
Overview
Description
“tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 171178-45-3 . It is a white to yellow to brown solid and is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” could potentially involve the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular structure of “tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” can be represented by the InChI Code: 1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3, (H,13,14) .Physical And Chemical Properties Analysis
“tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” has a molecular weight of 228.68 . It is a white to yellow to brown solid and should be stored in a refrigerator .Scientific Research Applications
Environmental Remediation and Pollution Control
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Studies have explored the decomposition of MTBE, a compound structurally related to tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate, in environmental settings. For instance, the application of radio frequency plasma reactors has been demonstrated for decomposing MTBE, potentially hinting at methods for removing related compounds from the environment (Hsieh et al., 2011).
Biodegradation and Environmental Fate
Biodegradation of Ethyl tert-Butyl Ether (ETBE)
Research on the biodegradation of ETBE, another ether oxygenate like MTBE, suggests that microorganisms can decompose similar compounds, potentially including tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate under certain conditions. This can offer insights into natural attenuation processes and bioremediation strategies for related contaminants in soil and groundwater (Thornton et al., 2020).
Chemical Synthesis and Industrial Applications
Synthesis of Complex Molecules
The compound could potentially serve as an intermediate in the synthesis of complex molecules, such as pharmaceuticals or agrochemicals. Research into synthetic routes for compounds like vandetanib, which involves tert-butyl groups and pyridine derivatives, could provide a template for utilizing tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate in similar synthetic pathways (Mi, 2015).
Safety And Hazards
The safety information for “tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-(6-chloro-4-oxo-1H-pyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-6-5-12-8(11)4-7(6)14/h4-5H,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIXPPZYWDTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC(=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143868 | |
Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate | |
CAS RN |
1269291-05-5 | |
Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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